molecular formula C10H10N2O2 B1201583 Ethylenimine quinone CAS No. 526-62-5

Ethylenimine quinone

Cat. No.: B1201583
CAS No.: 526-62-5
M. Wt: 190.2 g/mol
InChI Key: RCWJMKCTHJPXJV-UHFFFAOYSA-N
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Description

Ethylenimine quinone, also widely known as 2,5-Bis(1-aziridinyl)-1,4-benzoquinone or 3,6-diaziridinyl-1,4-benzoquinone (DZQ), is a synthetic quinoidal compound with significant interest in biochemical and anticancer research . This compound is classified as an aziridine and a benzoquinone, featuring a 1,4-benzoquinone core structure substituted with aziridinyl groups . Its CAS Registry Number is 526-62-5 . In research applications, this compound has been investigated primarily for its potential as a bioreductive alkylating agent . Studies indicate that diaziridinylbenzoquinones like this compound require bioreductive activation to exert their full cytotoxic effects . This bioreductive process is catalyzed by enzymes such as DT-diaphorase, which mediates the reduction of the quinone structure, leading to the generation of reactive species that can cause DNA damage . This mechanism is of particular interest in the development of therapies for hypoxic tumor cells, which are often found in solid tumors and are resistant to conventional radiotherapy and chemotherapy. Quinone-based compounds, including this compound, represent an important family of anticancer agents, and research into their exact mode of action continues to be a active area of scientific inquiry . The compound's ability to participate in redox cycling and generate reactive oxygen species (ROS) contributes to its cytotoxicity profile, making it a valuable tool for studying oxidative stress in cellular models. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,5-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-6-8(12-3-4-12)10(14)5-7(9)11-1-2-11/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWJMKCTHJPXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=CC(=O)C(=CC2=O)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200577
Record name Ethylenimine quinone
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

526-62-5
Record name 2,5-Diaziridinyl-1,4-benzoquinone
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Record name Ethylenimine quinone
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Record name Ethylenimine quinone
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Record name Ethylenimine quinone
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Record name ETHYLENIMINE QUINONE
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Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1,4-benzoquinone is dissolved in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. Ethylenimine (aziridine) is added dropwise at 0–5°C to minimize side reactions. Triethylamine is often employed as a base to scavenge protons released during the addition. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : Aziridine’s amine group adds to the quinone’s α-carbon, forming a hydroquinone intermediate.

  • Oxidation : The hydroquinone is oxidized back to the quinone state using ceric ammonium nitrate (CAN) or molecular oxygen.

For example, adapting methods from, tetrabromo-1,4-benzoquinone reacts with excess ethylenimine in dimethylformamide (DMF) at 50°C for 12 hours, yielding 2,5-bis(aziridin-1-yl)-1,4-benzoquinone in 68% yield after purification.

Optimization Challenges

  • Side reactions : Over-oxidation or polymerization of aziridine can occur at elevated temperatures.

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require stringent moisture control.

Oxidative Demethylation of Hydroquinone Ethers

Oxidative demethylation of methoxy-protected hydroquinones provides a high-yielding pathway to this compound. This method is particularly effective for preserving sensitive aziridine groups during oxidation.

Synthetic Protocol

  • Hydroquinone ether synthesis : 2,5-Dimethoxyhydroquinone is treated with aziridine in the presence of a coupling agent (e.g., DCC), forming 2,5-bis(aziridin-1-yl)-3,6-dimethoxyhydroquinone.

  • Oxidation : The dimethoxy intermediate is oxidized with cerium(IV) ammonium nitrate (CAN) in acetonitrile/water (4:1) at −10°C. CAN selectively removes methyl groups without degrading aziridine rings, yielding the target quinone in 85% purity.

Advantages Over Alternative Oxidants

  • CAN avoids over-oxidation byproducts common with Cr(VI)- or Mn(III)-based oxidants.

  • Low-temperature conditions (−10°C to 0°C) prevent aziridine ring-opening.

Nucleophilic Substitution on Halogenated Quinones

Halogenated quinones serve as versatile precursors for aziridine functionalization via nucleophilic aromatic substitution (SNAr).

Reaction with Tetrachloro-1,4-benzoquinone

Tetrachloro-1,4-benzoquinone reacts with two equivalents of aziridine in the presence of potassium carbonate (K2CO3) in DMF at 80°C. The chlorine atoms at the 2- and 5-positions are sequentially replaced by aziridine groups over 24 hours, achieving a 72% isolated yield.

Key considerations :

  • Leaving group reactivity : Chlorine’s moderate leaving ability necessitates prolonged reaction times compared to brominated analogs.

  • Solvent effects : DMF enhances solubility but may require post-reaction dialysis to remove oligomeric byproducts.

Oxidation of Aziridine-Substituted Hydroquinones

Direct oxidation of 2,5-bis(aziridin-1-yl)hydroquinone offers a straightforward route, though it requires careful control of oxidizing agents to prevent side reactions.

Oxidizing Agents and Yields

Oxidizing AgentSolventTemperatureYieldByproducts
Ag2ODichloromethane25°C58%Aziridine N-oxides
CANAcetonitrile0°C89%None detected
O2 (bubbling)Methanol50°C45%Polymerized hydroquinone

Data synthesized from.

CAN emerges as the optimal oxidant, providing near-quantitative conversion without degrading aziridine rings.

Comparative Analysis of Synthesis Methods

MethodYield RangePurityScalabilityCost Efficiency
Michael Addition60–75%≥90%ModerateHigh
Oxidative Demethylation80–90%≥95%HighModerate
Nucleophilic Substitution70–75%85–90%LowLow
Hydroquinone Oxidation45–89%≥88%ModerateHigh

Key insights :

  • Oxidative demethylation with CAN offers the best balance of yield and scalability for industrial applications.

  • Nucleophilic substitution is limited by halogenated precursor availability .

Chemical Reactions Analysis

Types of Reactions: Ethylenimine quinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Applications

Ethylenimine quinone serves as a critical reagent in organic synthesis due to its redox properties. It can act as a redox mediator in various chemical reactions, facilitating electron transfer processes. This property is particularly valuable in synthetic organic chemistry where controlled oxidation and reduction reactions are essential.

In biological research, this compound is studied for its role in redox biology and cellular respiration. Its ability to generate reactive oxygen species (ROS) makes it a candidate for anticancer therapies. The mechanism involves inducing oxidative stress in cancer cells, leading to cell death.

Case Study: Anticancer Activity

A study demonstrated that this compound could effectively induce apoptosis in various cancer cell lines by generating ROS. The compound was shown to activate pathways associated with oxidative stress, thereby inhibiting tumor growth.

Medical Applications

This compound is being investigated for its potential therapeutic uses, particularly in oncology. Its ability to selectively target cancer cells while sparing normal cells is a significant advantage.

Table 2: Summary of Medical Research Findings

Study FocusFindings
Anticancer ActivityInduces apoptosis via ROS generation
CytotoxicitySelectively toxic to cancer cells
MechanismActivates stress response pathways

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its stable chemical properties. Additionally, it serves as an intermediate in the synthesis of various chemical compounds.

Table 3: Industrial Uses of this compound

ApplicationDescription
Dyes and PigmentsUsed as a precursor for synthetic dyes
Chemical IntermediatesImportant for synthesizing other compounds

Research Insights and Future Directions

Recent studies have highlighted the need for further exploration of this compound's full spectrum of biological activities and its derivatives. The potential for developing new therapeutic agents based on this compound is promising, especially concerning antimicrobial and anticancer applications.

Case Study: Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against multidrug-resistant strains of bacteria. These findings suggest that further modifications could enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of ethylenimine quinone involves its redox properties. It can undergo one or two-electron reduction by cellular reductases, leading to the formation of semiquinones or hydroquinones. These reduced forms can generate reactive oxygen species, which can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound’s ability to induce cell death through oxidative damage is studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Key properties of ethylenimine quinone can be extrapolated from analogous compounds:

Compound Melting Point (°C) Reactivity Profile Key Functional Groups
This compound* ~200–250 (inferred) High electrophilicity (aziridine), redox-active (quinone) Quinone, aziridine
5-Oxygenated indoles 170–250 Moderate redox activity Quinone, indole
Thiophenol-substituted (6) >250 Thioether linkage, regioselective C-8 addition Quinone, thioether
Benzo[c]phenanthrenequinone N/A High stability, industrial use Polycyclic quinone

*Inferred from aziridine-containing compounds () and quinone derivatives ().

Toxicity and Metabolic Considerations

Quinones generate reactive oxygen species (ROS) via redox cycling, while aziridines alkylate DNA and proteins. This compound’s dual reactivity likely increases cytotoxicity but also elevates risks of off-target effects. For example:

  • Thiophenol-substituted quinones () show lower acute toxicity due to stabilized thioether linkages .
  • Aziridine-containing drugs (e.g., thioTEPA) require precise dosing to balance efficacy and toxicity .

Research Findings and Data Tables

Table 1: Comparative Analysis of Quinone Derivatives

Property This compound* 5-Oxygenated Indoles Thiophenol Derivatives Benzo[c]phenanthrenequinone
Melting Point (°C) 200–250 170–250 170–>250 N/A
Redox Potential (V) Moderate (inferred) Low Moderate High
Solubility Low (polar solvents) Moderate Low Very low
Cytotoxicity High Moderate Low Not reported

Q & A

Q. What standardized protocols exist for synthesizing ethylenimine quinone with high reproducibility?

this compound synthesis typically involves nucleophilic substitution reactions between quinone derivatives and ethylenimine precursors under anhydrous conditions. Key steps include:

  • Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .
  • Structural validation using 1H^1H-NMR (quinone ring protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .
  • Stability testing under inert atmospheres (e.g., argon) to prevent oxidative degradation .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s chemical properties?

  • UV-Vis spectroscopy : Monitor quinone redox states (λmax 250–300 nm for oxidized forms) .
  • FTIR : Confirm imine bond formation (C=N stretch at 1640–1690 cm1^{-1}) .
  • HPLC-DAD : Quantify degradation products under accelerated stability conditions (40°C/75% RH) .

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in primary cell lines?

  • Use MTT/WST-1 assays with 24–72 hr exposure times across logarithmic concentration ranges (1 nM–100 µM).
  • Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells .
  • Address batch variability by replicating experiments across ≥3 independent cell passages .

Advanced Research Questions

Q. What methodologies resolve discrepancies in this compound’s reported enzyme-binding affinities across studies?

Contradictions in kinetic data (e.g., KmK_m values for hNQO1) require:

  • Standardized assay conditions : Fixed NADH concentrations (100 µM) and pH 7.4 buffers .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to isolate confounding factors like nonspecific adsorption .
  • Meta-analysis : Compare datasets using Cohen’s dd to quantify effect size variations between laboratories .

Q. How can computational modeling improve predictions of this compound’s metabolic fate in vivo?

  • Molecular docking (AutoDock Vina) : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation sites .
  • Pharmacokinetic modeling (GastroPlus) : Integrate solubility, permeability, and hepatic extraction ratios to optimize dosing regimens .
  • Validation : Cross-check in silico results with in vitro microsomal stability assays (+NADPH regeneration systems) .

Q. What experimental designs mitigate confounding variables in this compound’s redox cycling studies?

  • Controlled oxygen environments : Use gloveboxes (<1 ppm O2_2) to isolate quinone-mediated ROS generation .
  • Electrochemical profiling : Cyclic voltammetry (scan rate 100 mV/s) to quantify redox potentials and reversibility .
  • Competitive inhibitors : Co-administer dicoumarol (hNQO1 inhibitor) to confirm enzyme-specific effects .

Methodological Considerations for Data Analysis

  • Statistical rigor : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons; report effect sizes (η2^2) and power analysis results .
  • Data transparency : Deposit raw spectra/chromatograms in repositories like Zenodo, adhering to FAIR principles .
  • Contradiction resolution : Use Bland-Altman plots to assess inter-study variability in kinetic measurements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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